Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its bicyclic framework and substituents. The parent structure is 1,6-naphthyridine , a diazanaphthalene isomer with nitrogen atoms at positions 1 and 6. The numbering begins at the nitrogen in the left ring (position 1) and proceeds clockwise, placing the second nitrogen at position 6. The prefix 5,6,7,8-tetrahydro indicates partial saturation of the right ring, while 4-chloro and 3-carboxylate specify substituents at positions 4 and 3, respectively. The ethyl ester group completes the name.
The molecular formula is C₁₁H₁₃ClN₂O₂ , with a molecular weight of 240.69 g/mol . Its structure can be represented using SMILES notation as O=C(C1=C(Cl)C2=C(N=C1)CCNC2)OCC , which clarifies the positions of the chlorine atom, ester group, and tetrahydro modification.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1211518-07-8 | |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | |
| Molecular Weight | 240.69 g/mol | |
| SMILES Notation | O=C(C1=C(Cl)C2=C(N=C1)CCNC2)OCC |
Alternative Naming Conventions in Heterocyclic Chemistry
In heterocyclic chemistry, non-IUPAC naming conventions often emphasize functional groups or historical context. This compound may be referred to as ethyl 4-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate , highlighting the tetrahydrogenation of specific ring positions. The term 1,6-naphthyridine itself originates from the fusion of two pyridine rings at the 1 and 6 positions, a convention dating to early 20th-century heterocyclic studies.
Alternative descriptors include:
- Carboxylate ester derivative : Emphasizes the ethyl ester group at position 3.
- Chlorinated tetrahydro-naphthyridine : Prioritizes the chloro substituent and saturated ring system.
These naming variations reflect the compound’s role in reactions targeting the chloro or ester groups for further functionalization.
Positional Isomerism in Naphthyridine Derivatives
Positional isomerism in naphthyridines arises from the arrangement of nitrogen atoms within the bicyclic system. The 1,6-naphthyridine scaffold differs from isomers like 1,8-naphthyridine (found in antibacterial agents such as enoxacin) and 2,6-naphthyridine , which exhibit distinct electronic and steric properties.
Table 2: Comparison of Naphthyridine Isomers
For this compound, isomerism influences reactivity. The 1,6-nitrogen placement creates a bent geometry, enhancing interactions with electrophiles at position 4. In contrast, 1,8-naphthyridines favor planar configurations suitable for metal coordination.
Properties
CAS No. |
1211518-07-8 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h6,13H,2-5H2,1H3 |
InChI Key |
ZBTURHMNFQHKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2CCNCC2=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 240.69 g/mol
- SMILES : ClC1=C(N=C2CCNCC2=C1)C(=O)OCC
- Purity : ≥95% (discontinued commercially as of 2025) .
Comparison with Structurally Similar Compounds
The following compounds share the 1,6-naphthyridine core but differ in substituents, oxidation states, or functional groups, leading to distinct physicochemical and biological properties.
Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate
- Molecular Formula : C₁₃H₁₅ClN₂O₃
- Key Differences :
- Substituents : Ethyl group at position 1, oxo group at position 3.
- Oxidation State : Dihydro configuration (unsaturated) vs. tetrahydro in the parent compound.
- The ethyl group may improve lipophilicity, affecting membrane permeability .
Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate (7f)
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Key Differences :
- Substituents : Methoxy group at position 5.
- Impact :
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
- Molecular Formula : C₁₂H₁₇N₃O₂
- Key Differences: Substituents: Amino group at position 2, methyl group at position 6.
- Impact: Amino group introduces hydrogen-bonding capacity, improving solubility in aqueous media. Predicted Collision Cross Section (CCS): 153.5 Ų ([M+H]⁺), suggesting distinct conformational behavior in mass spectrometry .
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
- Molecular Formula : C₁₁H₁₄N₂O₂
- Key Differences :
- Substituents : Lacks the chloro group at position 4.
- Commercially available (CAS 741736-93-6), unlike the discontinued parent compound .
Comparative Data Table
Biological Activity
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 240.69 g/mol
- Structural Features : The compound features a chloro group at the fourth position and a carboxylate ester at the third position of the naphthyridine ring, which is crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization Reactions : Utilizing suitable starting materials to form the naphthyridine core.
- Reflux Conditions : Often performed under reflux in solvents such as ethanol or methanol to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic purposes:
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes involved in critical biochemical pathways. Notably:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives of naphthyridine compounds have been identified as MAO inhibitors with significant potency . While specific data for this compound is limited, its structural similarity to known MAO inhibitors suggests potential activity.
Interaction with Biological Targets
This compound can interact with various molecular targets:
- Cell Signaling Pathways : The compound may modulate pathways involved in cell signaling and metabolism.
- Therapeutic Applications : Its interactions suggest potential applications in treating diseases such as cancer and bacterial infections.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other naphthyridine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | Structure | Lacks chlorine substituent |
| Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | Structure | Different ring position |
| Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carboxylate | Structure | Contains amino group |
This table highlights the unique chloro substitution in this compound that may confer distinct biological properties compared to similar compounds.
Case Studies and Research Findings
Recent studies have explored the potential applications of naphthyridine derivatives in various therapeutic contexts:
- Cancer Therapeutics : Certain naphthyridines have been investigated for their ability to inhibit tumor growth through enzyme inhibition mechanisms.
- Antibacterial Activity : Compounds with similar structures have demonstrated efficacy against bacterial strains in vitro.
For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation or ester hydrolysis. For example, acidic hydrolysis of ethyl esters (e.g., HCl in water/ethanol under reflux) achieves high yields (~81%) . Alkaline conditions may be preferred if acid-sensitive substituents are present. Condensation reactions using piperidinone derivatives with aminocrotonate esters (e.g., BF₃ catalysis in xylene) yield substituted naphthyridines, though yields vary (23–65%) depending on catalysts and solvent systems .
- Key Variables : Temperature (reflux vs. ambient), solvent polarity, and catalyst choice (e.g., BF₃ vs. Et₃N) critically impact reaction efficiency.
Q. How is the structural integrity of this compound verified in crystallographic studies?
- Methodology : X-ray diffraction using SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) are standard. SHELX programs enable precise determination of bond lengths, angles, and hydrogen bonding, which are critical for confirming the naphthyridine core and substituent positions . For example, diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate derivatives have been structurally validated via X-ray analysis .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the naphthyridine core for target-oriented synthesis?
- Methodology : Protecting groups (e.g., tert-butyl carbamate) and directed ortho-metalation are employed to introduce substituents. For instance, tert-butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate allows selective bromination at the 3-position . Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) can further modify the core .
- Challenges : Competing reactivity at the 2- and 4-positions requires careful control of reaction stoichiometry and temperature.
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Discrepancies in NMR or mass spectra often arise from isomeric byproducts or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, exact mass analysis (e.g., 258.0994 Da for brominated derivatives) confirms molecular formulas .
- Case Study : Inconsistent melting points reported for 6-benzyl-2-chloro derivatives may stem from polymorphism, resolved via differential scanning calorimetry (DSC) .
Q. What are the computational and experimental approaches to analyze the compound’s reactivity in medicinal chemistry applications?
- Methodology : Density functional theory (DFT) predicts electrophilic/nucleophilic sites, while experimental assays (e.g., kinase inhibition) validate bioactivity. Analogues like 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid show antimicrobial activity, guiding SAR studies .
- Data Integration : Pipeline tools like SHELXC/D/E enable high-throughput crystallographic screening for target binding .
Data Contradiction Analysis
Q. Why do reported yields for similar synthetic routes vary significantly across studies?
- Root Causes :
- Purity of starting materials : Trace impurities (e.g., residual water) in reagents like 1-methyl-4-piperidinone can inhibit cyclization .
- Workup protocols : Incomplete extraction or column chromatography may reduce isolated yields despite high conversion .
Methodological Recommendations
- Synthesis : Prioritize BF₃-catalyzed condensations for sterically hindered substrates .
- Characterization : Combine HRMS with X-ray crystallography to unambiguously assign structures .
- Functionalization : Use tert-butyl protecting groups to enhance solubility and regioselectivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
